Taniborbactam hydrochloride

概要

説明

VNRX-5133 (塩酸塩) は、タニボルバクタムとしても知られており、新規の環状ボロネートβ-ラクタマーゼ阻害剤です。セリン型β-ラクタマーゼとメタロβ-ラクタマーゼの両方を阻害することにより、多剤耐性グラム陰性菌と戦うように設計されています。 この化合物は現在、臨床開発中で、しばしば第4世代セファロスポリン系抗生物質であるセフェピムと組み合わせて、β-ラクタマーゼ産生菌による重症感染症の治療に使用されます .

準備方法

合成経路と反応条件

VNRX-5133 (塩酸塩) の合成には、環状ボロネート構造の形成が含まれます。詳細な合成経路と反応条件は、専売特許であり、公開文献では完全に公開されていません。 合成には、ボロン酸やその他の試薬を使用して環状ボロネートコアを形成することが知られています .

工業生産方法

VNRX-5133 (塩酸塩) の工業生産方法も専売特許です。通常、このような化合物の生産には、純度と収率を確保するために制御された条件下での大規模な化学合成が伴います。 このプロセスには、製薬基準を満たすための複数段階の精製と品質管理が含まれる可能性があります .

化学反応の分析

反応の種類

VNRX-5133 (塩酸塩) は、主にβ-ラクタマーゼとの阻害反応を起こします。 セリン型β-ラクタマーゼの可逆的共有結合阻害剤として作用し、メタロβ-ラクタマーゼの競合的阻害剤として作用します .

一般的な試薬と条件

試薬: ボロン酸、β-ラクタマーゼ酵素。

生成される主な生成物

VNRX-5133 (塩酸塩) とβ-ラクタマーゼとの反応によって生成される主な生成物は、阻害された酵素複合体であり、これは酵素がβ-ラクタム系抗生物質を分解するのを防ぎます .

科学研究への応用

VNRX-5133 (塩酸塩) には、いくつかの科学研究への応用があります。

化学: β-ラクタマーゼ阻害と耐性機構を研究するためのツールとして使用されます。

生物学: 細菌耐性と細菌の生存におけるβ-ラクタマーゼの役割を理解するのに役立ちます。

科学的研究の応用

Treatment of Complicated Urinary Tract Infections (cUTIs)

Taniborbactam hydrochloride is prominently studied for its role in treating cUTIs, including acute pyelonephritis. The combination of cefepime and taniborbactam has shown promising results in clinical trials:

- Phase 3 Study (CERTAIN-1) : This trial evaluated the efficacy and safety of cefepime-taniborbactam compared to meropenem in adults with cUTIs. The study included 661 patients who received either cefepime-taniborbactam or meropenem for 7 to 14 days. Results indicated that clinical success was achieved in 70.6% of patients receiving cefepime-taniborbactam compared to 58% for those receiving meropenem .

Efficacy Against Multidrug-Resistant Bacteria

This compound has demonstrated significant activity against various multidrug-resistant pathogens:

- In Vitro Studies : In a global surveillance study, the combination inhibited 99.7% of Enterobacterales isolates and 94.5% of Pseudomonas aeruginosa isolates at concentrations ≤8 µg/ml .

- In Vivo Models : Studies using murine models have shown that taniborbactam restores the efficacy of cefepime against resistant strains, including those producing carbapenemases such as KPC and NDM .

Pharmacokinetics and Safety Profile

The pharmacokinetics of taniborbactam have been characterized in clinical studies involving healthy volunteers:

- Dosing Regimens : Single doses ranging from 62.5 mg to 1,500 mg and multiple doses from 250 mg to 750 mg every 8 hours were evaluated. No serious adverse events were reported, with headaches being the most common mild adverse effect .

- Excretion : Approximately 80% of the administered cefepime dose is excreted unchanged in urine, indicating effective renal clearance which is crucial for treating urinary tract infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of cefepime-taniborbactam versus other treatments:

| Treatment | Clinical Success Rate | Notable Findings |

|---|---|---|

| Cefepime-Taniborbactam | 70.6% | Superior efficacy over meropenem in cUTI patients |

| Meropenem | 58% | Standard treatment for cUTIs |

| Cefepime Alone | Not specified | Limited against resistant strains |

作用機序

VNRX-5133 (塩酸塩) は、β-ラクタマーゼ酵素を阻害することで効果を発揮します。酵素の天然基質の遷移状態構造を模倣することで、活性部位に結合できます。セリン型β-ラクタマーゼの場合、可逆的共有結合を形成し、解離が遅くなり、活性部位の滞留時間が長くなります。 メタロβ-ラクタマーゼの場合、阻害定数がマイクロモル範囲の競合的阻害剤として作用します .

類似の化合物との比較

類似の化合物

アビバクタム: 別のβ-ラクタマーゼ阻害剤ですが、メタロβ-ラクタマーゼを阻害しません。

レレバクタム: アビバクタムと同様に、セリン型β-ラクタマーゼを阻害しますが、メタロβ-ラクタマーゼは阻害しません。

独自性

VNRX-5133 (塩酸塩) は、β-ラクタマーゼの4つのアンブラークラス(A、B、C、およびD)すべてに対して直接的な阻害活性を示す最初のβ-ラクタマーゼ阻害剤であるため、ユニークです。 この広範囲な活性により、多剤耐性菌による感染症の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Avibactam: Another β-lactamase inhibitor, but it does not inhibit metallo-β-lactamases.

Relebactam: Similar to avibactam, it inhibits serine-β-lactamases but not metallo-β-lactamases.

Vaborbactam: Inhibits serine-β-lactamases but lacks activity against metallo-β-lactamases.

Uniqueness

VNRX-5133 (hydrochloride) is unique because it is the first β-lactamase inhibitor with direct inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). This broad-spectrum activity makes it a promising candidate for treating infections caused by multidrug-resistant bacteria .

生物活性

Taniborbactam hydrochloride, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor that has garnered attention for its potential in combating multidrug-resistant (MDR) Gram-negative bacterial infections. It is primarily developed in combination with the fourth-generation cephalosporin, cefepime, to enhance the antibiotic's efficacy against resistant pathogens.

Taniborbactam exhibits dual inhibition properties:

- Reversible covalent inhibition of serine β-lactamases (SBLs).

- Competitive inhibition of metallo-β-lactamases (MBLs), specifically targeting Ambler classes A, C, and D SBLs, as well as B1 MBLs such as VIM and NDM types .

The compound mimics the transition state of the enzymatic reaction, allowing it to bind effectively to the active sites of these β-lactamases. This binding prevents the hydrolysis of β-lactam antibiotics like cefepime, restoring their antibacterial activity against resistant strains .

In Vitro Studies

Taniborbactam has shown significant in vitro activity against various Enterobacterales and Pseudomonas aeruginosa strains. Notably:

- It restored cefepime's activity in 33 out of 34 engineered E. coli strains producing different β-lactamases, achieving up to a 1,024-fold reduction in the minimum inhibitory concentration (MIC) values .

- Against Pseudomonas aeruginosa, taniborbactam reduced cefepime's MIC90 from 32 mg/L to 8 mg/L .

| Pathogen | Cefepime MIC90 (mg/L) | Cefepime-Taniborbactam MIC90 (mg/L) |

|---|---|---|

| Pseudomonas aeruginosa | 32 | 8 |

| Enterobacterales | Variable | Restored activity in most cases |

In Vivo Studies

In murine models simulating human infections, taniborbactam demonstrated potent efficacy:

- It restored cefepime's effectiveness against cefepime-resistant pathogens in a neutropenic thigh infection model .

- Clinical trials have shown that cefepime-taniborbactam achieved statistical noninferiority to meropenem in treating complicated urinary tract infections (cUTIs), with a composite success rate of 70% compared to 58% for meropenem .

Pharmacokinetics

Taniborbactam displays favorable pharmacokinetic properties:

- The mean terminal elimination half-life ranges from 3.4 to 5.8 hours , with minimal accumulation observed upon repeated dosing .

- Approximately 90% of the administered dose is excreted unchanged in urine, indicating low metabolic processing .

Safety Profile

Clinical studies have reported that taniborbactam is generally well-tolerated:

- The most common adverse events were mild headaches.

- Serious treatment-emergent adverse events occurred at similar rates between taniborbactam and placebo groups, indicating a favorable safety profile .

CERTAIN-1 Study

The CERTAIN-1 study was a pivotal Phase 3 trial evaluating cefepime-taniborbactam against meropenem in adults with cUTIs. Key findings included:

特性

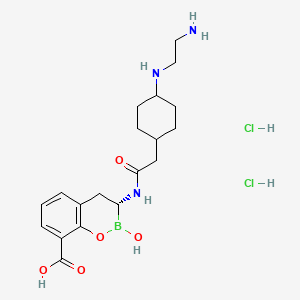

IUPAC Name |

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWIMFZHNCBHIX-PPJOBQAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BCl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244235-49-0 | |

| Record name | Taniborbactam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。